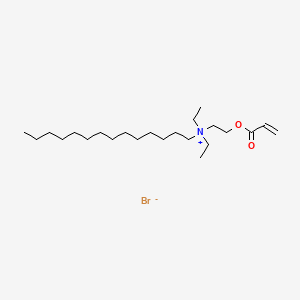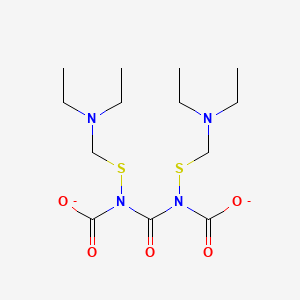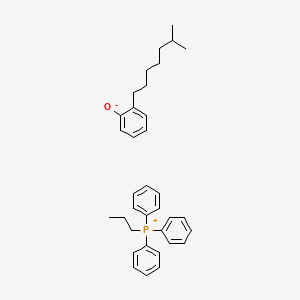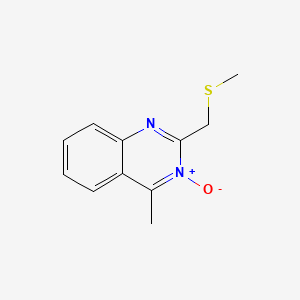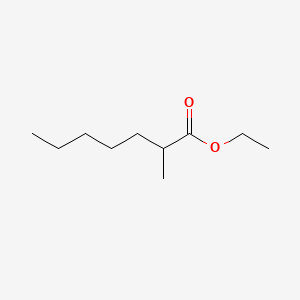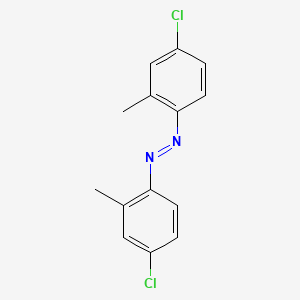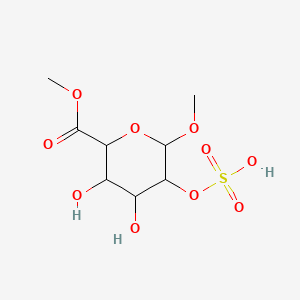
Treburon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Treburon is a synthetic anticoagulant compound known for its heparin-like activity. It is chemically identified as a sulfated polygalacturonic acid methyl ester methyl glycoside. This compound exhibits anticoagulant properties that are approximately one-fourth to one-half as potent as heparin when administered intravenously or intramuscularly .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Treburon involves the sulfation of polygalacturonic acid methyl ester methyl glycoside. The reaction conditions typically include the use of sulfur trioxide or chlorosulfonic acid as sulfating agents under controlled temperature and pH conditions to achieve the desired degree of sulfation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The sulfation reaction is followed by purification steps such as dialysis and precipitation to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Treburon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the sulfated groups, altering the anticoagulant properties.
Substitution: Substitution reactions can occur at the glycoside moiety, leading to different derivatives with potentially varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted derivatives, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Treburon has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sulfated polysaccharides and their interactions with other molecules.
Biology: Investigated for its effects on cellular processes and interactions with proteins.
Medicine: Explored as an anticoagulant with potential therapeutic applications in conditions requiring blood thinning.
Mecanismo De Acción
Treburon exerts its anticoagulant effects primarily through its interaction with antithrombin, similar to heparin. It enhances the inhibitory effect of antithrombin on thrombin and other clotting factors, thereby preventing blood clot formation. The molecular targets include thrombin and factor Xa, and the pathways involved are the intrinsic and extrinsic coagulation pathways .
Comparación Con Compuestos Similares
Treburon is chemically similar to heparin but has distinct differences that make it unique:
Heparin: A naturally occurring anticoagulant with higher potency and different pharmacokinetic properties.
Low Molecular Weight Heparins (LMWHs): These are derived from heparin and have more predictable pharmacokinetics and lower risk of bleeding compared to unfractionated heparin.
Fondaparinux: A synthetic pentasaccharide that selectively inhibits factor Xa, offering a different mechanism of action compared to this compound.
This compound’s uniqueness lies in its synthetic origin, lower potency, and specific sulfation pattern, which contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
50809-34-2 |
|---|---|
Fórmula molecular |
C8H14O10S |
Peso molecular |
302.26 g/mol |
Nombre IUPAC |
methyl 3,4-dihydroxy-6-methoxy-5-sulfooxyoxane-2-carboxylate |
InChI |
InChI=1S/C8H14O10S/c1-15-7(11)5-3(9)4(10)6(8(16-2)17-5)18-19(12,13)14/h3-6,8-10H,1-2H3,(H,12,13,14) |
Clave InChI |
JLYIJXURSRVSOT-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(C(O1)C(=O)OC)O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



